molecular formula C2H4Cl2O B046365 Dichloromethyl methyl ether CAS No. 4885-02-3

Dichloromethyl methyl ether

Cat. No. B046365
Key on ui cas rn: 4885-02-3
M. Wt: 114.96 g/mol
InChI Key: GRTGGSXWHGKRSB-UHFFFAOYSA-N
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Patent
US07084165B2

Procedure details

In a flame-dried, round-bottomed flask fitted with a magnetic stirrer and N2 inlet was placed 4-fluoroveratrole (0.78 g, 5.0 mmol, Aldrich Chemical Co.) in 20 ml of anhydrous CH2Cl2. After cooling to 0° C., titanium (IV) chloride (0.91 ml, 1.57 g, 8.3 mmol) was added, followed after 10 min. by a,a-dichloromethyl methyl ether (0.45 ml, 0.575 g, 5.0 mmol). The mixture was allowed to warm to room temperature and after 2 hr it was quenched with an excess of aqueous saturated NaHCO3. The suspension was filtered through a pad of d.e. (diatomaceous earth), the aqueous phase was extracted with additional amounts of CH2Cl2 and the organic phases were combined and washed with water followed by saturated aqueous NaCl. After drying with MgSO4, the organic solvent was removed in vacuo to give the title compound as a white solid, 910 mg.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.91 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[CH3:12][O:13]C(Cl)Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:11][O:10][C:4]1[C:5]([O:8][CH3:9])=[CH:6][C:7]([CH:12]=[O:13])=[C:2]([F:1])[CH:3]=1

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
FC=1C=C(C(=CC1)OC)OC
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
COC(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.91 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flame-dried, round-bottomed flask fitted with a magnetic stirrer and N2 inlet
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature and after 2 hr it
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was quenched with an excess of aqueous saturated NaHCO3
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of d.e
EXTRACTION
Type
EXTRACTION
Details
(diatomaceous earth), the aqueous phase was extracted with additional amounts of CH2Cl2
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with MgSO4
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=O)C=C1OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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